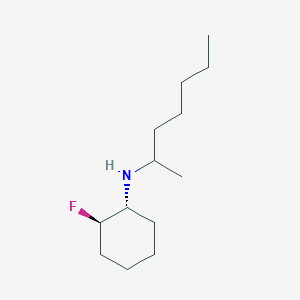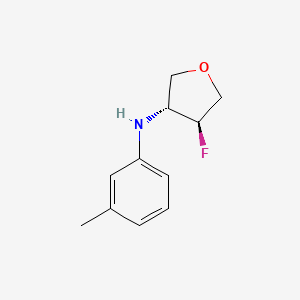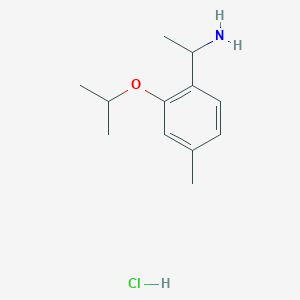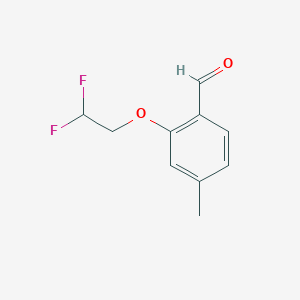![molecular formula C12H14FNO2 B1531926 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-64-4](/img/structure/B1531926.png)
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Overview
Description
“3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine” is a chemical compound with the molecular formula C11H13NO2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring attached to a benzo[d][1,3]dioxol-5-yl group at the 3-position and a fluoromethyl group at the 4-position . The exact 3D structure would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
A significant application of this compound is found in the synthesis of novel chemical structures with potential antibacterial activity. For instance, derivatives of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group exhibited potent antibacterial properties against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom enhanced the antibacterial activity and reduced toxicity, highlighting the importance of fluorinated pyrrolidine derivatives in medicinal chemistry (Asahina et al., 2008).
Moreover, the structural elucidation of boric acid ester intermediates containing pyrrolidine and benzene rings through X-ray diffraction and DFT studies reveals the compound's versatility in facilitating understanding of molecular structures and physicochemical properties. This not only aids in the synthesis of complex molecules but also in the optimization of their properties for potential applications (Huang et al., 2021).
Potential Biological Activities
The role of fluorinated pyrrolidine derivatives extends into biological evaluations, where their potential as biological probes or therapeutic agents is explored. The synthesis of complex molecules like PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, demonstrates the compound's critical role in developing new drugs. The stereoselective synthesis of intermediates pivotal for antibiotic preparation underscores the importance of pyrrolidine derivatives in drug synthesis and development (Lall et al., 2012).
Electrochemical and Photophysical Properties
Research into conducting polymers based on pyrrolidine derivatives illustrates the compound's utility in material science. The synthesis of derivatized bis(pyrrol-2-yl) arylenes and their electrochemical polymerization showcases the potential for creating stable conducting polymers with low oxidation potentials. This opens avenues for applications in electronic devices and materials with specific electrochemical characteristics (Sotzing et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potent synergistic effects against fluconazole-resistant candida albicans .
Mode of Action
It is suggested that similar compounds enhance the susceptibility of fluconazole against fluconazole-resistant candida albicans .
Biochemical Pathways
It is suggested that similar compounds exhibit synergistic activity in combination with fluconazole .
Result of Action
It is suggested that similar compounds can enhance the susceptibility of fluconazole against fluconazole-resistant candida albicans .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXRYMLMJLMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)


![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)


